N-(2,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide
Description
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide |
InChI |
InChI=1S/C18H18N2O4/c1-22-12-6-7-17(23-2)15(10-12)20-18(21)11-24-16-5-3-4-14-13(16)8-9-19-14/h3-10,19H,11H2,1-2H3,(H,20,21) |
InChI Key |
GWWLDBSSSVJGJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=CC3=C2C=CN3 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains the most widely employed method for constructing the indole core. This acid-catalyzed cyclization involves condensing phenylhydrazine derivatives with carbonyl compounds. For 4-hydroxyindole derivatives, substituted cyclohexanones or cyclopentanones are used to direct hydroxyl group placement. For example, reacting 4-hydroxyphenylhydrazine with cyclopentanone under acidic conditions (e.g., HCl/EtOH) yields 4-hydroxyindole. Modifications, such as using BF₃·Et₂O as a catalyst, improve regioselectivity and reduce side reactions.
Buchwald-Hartwig Amination
Functionalization of the Dimethoxyphenyl Group
The 2,5-dimethoxyphenyl component is typically derived from 2,5-dimethoxyaniline. Key steps include:
Protection and Activation
Primary amine protection via trifluoroacetylation or tert-butoxycarbonylation (Boc) prevents undesired side reactions during acetamide formation. For instance, treating 2,5-dimethoxyaniline with Boc anhydride in THF yields the Boc-protected derivative, which is then deprotected under acidic conditions post-coupling.
Acetyl Chloride Intermediate
Activation of the acetic acid moiety is achieved through conversion to acetyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acetyl chloride reacts with the free amine of 2,5-dimethoxyaniline in dichloromethane (DCM) with triethylamine (TEA) as a base, forming the acetamide linkage.
Coupling Strategies for Final Assembly
Connecting the indole and dimethoxyphenyl units requires careful optimization of etherification and amidation:
Etherification of 4-Hydroxyindole
The 4-hydroxyindole undergoes Williamson ether synthesis with 2-chloroacetamide derivatives. Using potassium carbonate (K₂CO₃) as a base in DMF at 80°C facilitates nucleophilic substitution, forming the ether bond. Alternative conditions employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency in biphasic systems.
Amide Bond Formation
Coupling the acetamide-linked dimethoxyphenyl group to the indole ether is achieved via carbodiimide-mediated reactions. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) in DCM or THF yields the final product. Recent advances utilize uronium-based activators (e.g., HATU) for improved coupling efficiency under milder conditions.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography on silica gel. A typical solvent gradient progresses from hexane/ethyl acetate (4:1) to DCM/methanol (9:1), achieving >95% purity. Preparative HPLC with C18 columns and acetonitrile/water mobile phases resolves closely related impurities.
Spectroscopic Validation
-
NMR : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 7.85 (s, 1H, indole NH), δ 6.85–7.20 (m, aromatic protons), δ 3.75 (s, 6H, OCH₃).
-
MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 326.1384 [M+H]⁺ (calc. 326.1389).
Optimization of Reaction Conditions
Temperature and Catalyst Screening
Yields improve significantly with temperature modulation. For example, etherification at 100°C increases conversion from 65% to 88% compared to 80°C. Catalytic systems like CuI/1,10-phenanthroline enhance Ullmann-type couplings, reducing reaction times from 24 h to 6 h.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms in etherification, while ethereal solvents (THF, 2-Me-THF) improve amidation kinetics.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Fischer + DCC | Phenylhydrazine, DCC | DCM, RT, 24 h | 72 | 92 |
| Buchwald + HATU | Pd₂(dba)₃, HATU | THF, 60°C, 12 h | 85 | 95 |
| Ullmann + EDC | CuI, EDC | DMF, 100°C, 6 h | 91 | 97 |
The Ullmann-EDC hybrid approach achieves the highest yield and purity, albeit requiring specialized catalysts .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Comparison
The target compound shares a core acetamide structure with analogs from EP3348550A1 but differs in its aromatic substituents:
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (Compound 29 in EP3348550A1): Replaces the indole group with a benzothiazole ring substituted with a trifluoromethyl (CF₃) group at position 6 .
- N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide : Features a chlorine substituent on the benzothiazole ring instead of CF₃ .
- N-(2,5-dimethoxyphenyl)acetamide (CAS 3467-59-2): A simpler analog lacking the indole or benzothiazole moiety, retaining only the 2,5-dimethoxyphenyl-acetamide backbone .
Key Structural Differences :
Pharmacological and Functional Comparisons
- Receptor Binding: Benzothiazole derivatives (e.g., Compound 29) are optimized for interactions with hydrophobic pockets in target enzymes or receptors, as CF₃ and halogen substituents enhance lipophilicity and binding affinity .
Biological Activity :
- Patent EP3348550A1 emphasizes benzothiazole derivatives for their anti-inflammatory and anticancer properties, with CF₃-substituted compounds showing superior activity .
- The absence of indole-containing analogs in the patent suggests divergent applications for the target compound, possibly in neurological or metabolic disorders.
Table 1: Comparative Analysis of Key Analogs
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 326.35 g/mol
- CAS Number : 1071914-38-9
The compound features a dimethoxyphenyl group and an indole moiety, which are known for their diverse biological activities. The combination of these structural elements may enhance its pharmacological properties compared to similar compounds.
Pharmacological Potential
This compound has shown promise in various biological assays:
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Similar compounds have demonstrated varying degrees of activity based on their substituents and structural configurations:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(1H-indol-3-yl)acetamide | Indole moiety at different position | Lacks dimethoxyphenyl group |
| N-(1-naphthyl)acetamide | Naphthalene moiety | Lacks indole structure |
| 2-(1H-indol-4-yloxy)acetamide | Indole and ether linkage | Lacks dimethoxyphenyl group |
The presence of both the indole and dimethoxyphenyl groups in this compound may confer distinct biological activities compared to these structurally similar compounds.
In Vitro Studies
Research has highlighted the importance of conducting in vitro studies to assess the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide, and how can reaction conditions be optimized?
- Methodology :
- The synthesis involves coupling 1H-indol-4-ol with 2-chloroacetamide derivatives under nucleophilic substitution conditions. Evidence from analogous compounds (e.g., ) suggests using dry dichloromethane (DCM) as a solvent, 2,6-lutidine as a base, and TBTU as a coupling agent at 0–5°C to minimize side reactions.
- Optimization includes monitoring reaction progress via TLC (hexane:ethyl acetate, 9:3) and adjusting stoichiometric ratios of reactants (e.g., 1.2:1 molar ratio of indole derivative to chloroacetamide precursor). Yield improvements may require temperature control (25–30°C for initial mixing, followed by cooling) .
Q. How should researchers characterize the molecular structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR (e.g., 400 MHz in DMSO-d₆) to confirm the presence of indole protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and acetamide carbonyl (δ ~168 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (calculated for C₁₈H₁₈N₂O₄: 326.13 g/mol).
- X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement of the indole and dimethoxyphenyl moieties .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodology :
- HPLC : Reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to quantify purity (>98%).
- Stability Studies : Incubate the compound at varying pH (2–10) and temperatures (4°C, 25°C, 40°C) for 24–72 hours, followed by HPLC to detect degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Compare assay conditions across studies: For example, discrepancies in IC₅₀ values may arise from cell line variability (e.g., HeLa vs. MCF-7) or differences in incubation times (24h vs. 48h).
- Validate results using orthogonal assays: Pair MTT cytotoxicity assays with apoptosis markers (e.g., Annexin V/PI staining) to confirm mechanistic consistency .
Q. What hypotheses exist regarding its pharmacological mechanism of action?
- Methodology :
- Molecular Docking : Model interactions with targets like Bcl-2 or cyclooxygenase (COX) enzymes, leveraging structural analogs (e.g., indole derivatives in showed affinity for Bcl-2/Mcl-1).
- Enzyme Inhibition Assays : Test COX-1/COX-2 inhibition in vitro using fluorometric kits, referencing protocols for related acetamides ().
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Methodology :
- QSAR Studies : Use software like Schrödinger’s Maestro to correlate substituent effects (e.g., electron-donating methoxy vs. electron-withdrawing nitro groups) with bioactivity.
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize synthetic targets .
Q. What strategies are recommended for studying its stability under physiological conditions?
- Methodology :
- Simulated Biological Fluids : Incubate in phosphate-buffered saline (PBS, pH 7.4) and human liver microsomes to assess metabolic stability. Monitor degradation via LC-MS/MS .
- Light Sensitivity Tests : Expose to UV-Vis light (254 nm) and analyze photodegradation products using NMR and HRMS .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
